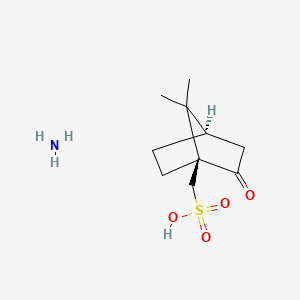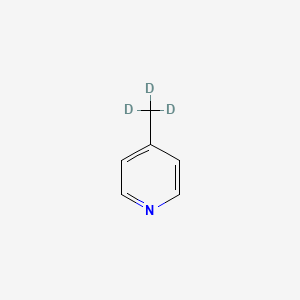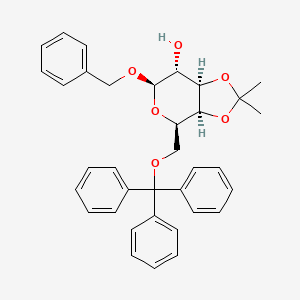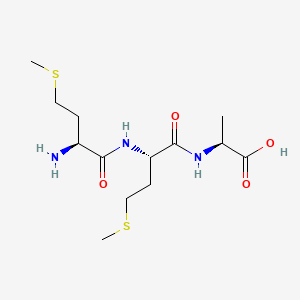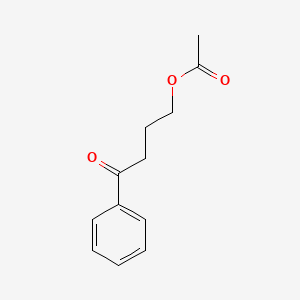
4-Oxo-4-phenyl-1-acetoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-phenyl-1-acetoxybutane is an organic compound with the molecular formula C12H14O3 It is a derivative of butanoic acid, featuring a phenyl group and an acetoxy group attached to the butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-4-phenyl-1-acetoxybutane can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction between succinic anhydride and benzene in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-phenyl-1-acetoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like tripropylammonium fluorochromate in an acetic acid-water medium.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Tripropylammonium fluorochromate in the presence of perchloric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 4-oxo-4-phenylbutanoic acid.
Reduction: The major products are 4-phenylbutanol or 4-phenylbutane.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-Oxo-4-phenyl-1-acetoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-Oxo-4-phenyl-1-acetoxybutane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reaction rate and mechanism .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 4-Phenylbutanol
- 4-Phenylbutane
Uniqueness
4-Oxo-4-phenyl-1-acetoxybutane is unique due to its acetoxy group, which imparts distinct reactivity compared to its analogs. The presence of both a phenyl group and an acetoxy group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(4-oxo-4-phenylbutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZAUGWOBHCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

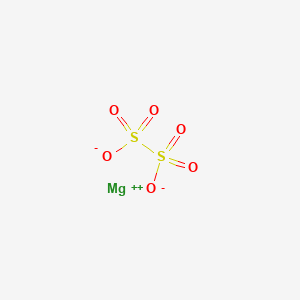

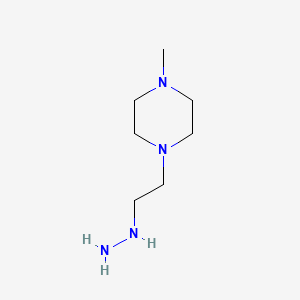
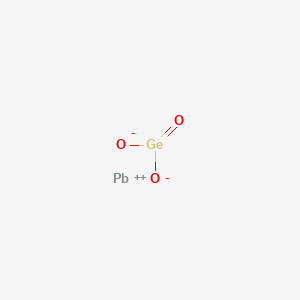
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
